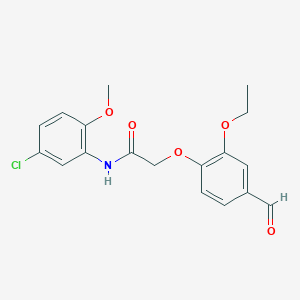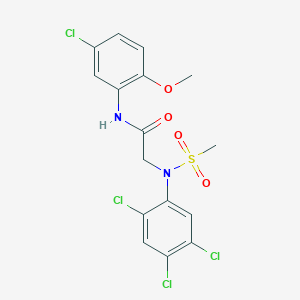![molecular formula C19H20Cl2N2O2 B4187730 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B4187730.png)
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide
Descripción general
Descripción
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of type 2 diabetes. This compound is a selective activator of the Kir6.2/SUR1 channel complex, which regulates insulin secretion in pancreatic beta cells.
Mecanismo De Acción
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide selectively activates the Kir6.2/SUR1 channel complex by binding to a specific site on the SUR1 subunit. This leads to the opening of the channel and the influx of calcium ions into the beta cell, which triggers insulin secretion. The mechanism of action of this compound is distinct from that of other drugs used to treat diabetes, such as sulfonylureas, which also target the SUR1 subunit but have a broader spectrum of activity.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of the ATP-sensitive potassium channel in cardiac myocytes, which could have implications for the treatment of cardiac arrhythmias. This compound has also been shown to inhibit the proliferation of cancer cells in vitro, although the mechanism of this effect is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has several advantages as a tool compound for studying the Kir6.2/SUR1 channel complex. The compound is highly selective for this target and has minimal off-target effects. In addition, this compound is relatively easy to synthesize and has good stability in vitro. However, there are also limitations to the use of this compound in lab experiments. For example, the compound has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, this compound has not yet been extensively studied in vivo, so its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several directions for future research on 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide. One area of interest is the potential use of the compound as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to establish the safety and efficacy of this compound in animal models and in clinical trials. Another area of interest is the investigation of the compound's effects on other ion channels and cellular processes. This compound has been shown to have effects on the ATP-sensitive potassium channel and on cancer cell proliferation, but further studies are needed to fully understand these effects. Finally, there is potential for the development of new tool compounds based on the structure of this compound that could be used to study the Kir6.2/SUR1 channel complex and other ion channels.
Aplicaciones Científicas De Investigación
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been extensively studied in vitro and in vivo for its potential use as a drug candidate for the treatment of type 2 diabetes. The compound has been shown to selectively activate the Kir6.2/SUR1 channel complex in pancreatic beta cells, leading to increased insulin secretion. In addition, this compound has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
Propiedades
IUPAC Name |
5-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-17-9-8-13(20)12-14(17)19(24)22-16-7-5-6-15(21)18(16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMXOXHYULPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid](/img/structure/B4187656.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1-ethyl-1H-indole](/img/structure/B4187662.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4187669.png)
![4-[(4-bromophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4187672.png)
![N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4187684.png)

![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4187689.png)


![4-[4-propyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4187724.png)
![3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B4187732.png)
![ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4187742.png)
